Tetrahydropyrimidin-2-one Scaffold vs. Hexahydro-1,3-diazepin-2-one: Comparative Physicochemical and Crystallinity Advantages
In head-to-head scaffold comparisons for HIV protease inhibitor design, tetrahydropyrimidin-2-one scaffolds were evaluated against previously disclosed hexahydro-1,3-diazepin-2-one scaffolds [1]. The tetrahydropyrimidin-2-one scaffold conferred advantages in asymmetry (enabling differential P1/P1' substitution), reduced crystallinity, increased solubility, and enhanced lipophilicity (mono-ol vs diol) [1]. These physicochemical distinctions translated to improved translation of enzyme inhibitory potency (Ki) to cellular antiviral potency (IC₉₀) for more polar P2 groups [1].
| Evidence Dimension | Physicochemical properties and crystallinity |
|---|---|
| Target Compound Data | Tetrahydropyrimidin-2-one scaffold: More unsymmetrical, less crystalline, more soluble, more lipophilic (mono-ol) |
| Comparator Or Baseline | Hexahydro-1,3-diazepin-2-one scaffold: Symmetrical, more crystalline, less soluble, less lipophilic (diol) |
| Quantified Difference | Qualitative advantages (unsymmetrical, less crystalline, more soluble, more lipophilic) translating to improved Ki-to-IC₉₀ translation |
| Conditions | Scaffold comparison in HIV protease inhibitor design program (J. Med. Chem. 1999, 42, 135-152) |
Why This Matters
This scaffold-level comparison demonstrates that tetrahydropyrimidin-2-one-containing compounds exhibit distinct physicochemical behavior relative to similar heterocyclic cores, directly impacting assay performance and lead optimization trajectories.
- [1] De Lucca, G. V., et al. (1999). Stereospecific synthesis, structure-activity relationship, and oral bioavailability of tetrahydropyrimidin-2-one HIV protease inhibitors. Journal of Medicinal Chemistry, 42(1), 135-152. DOI: 10.1021/jm9803626. View Source
